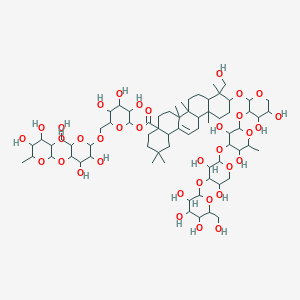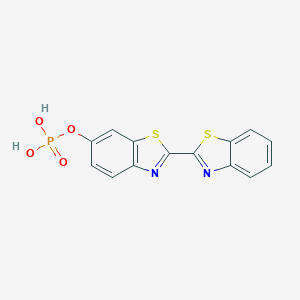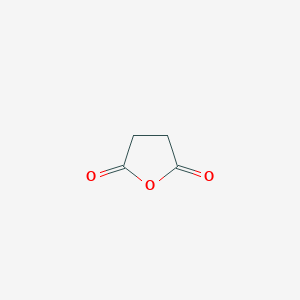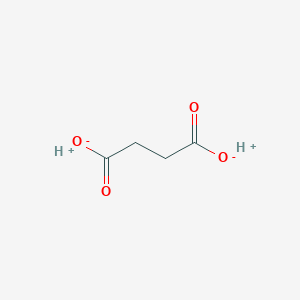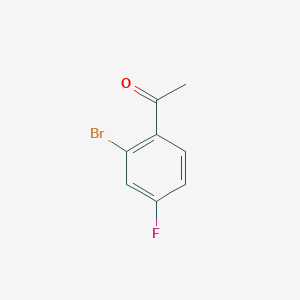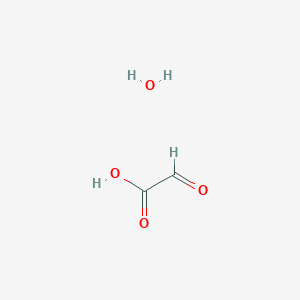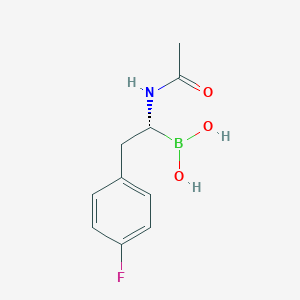![molecular formula C16H14FN B118246 4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene CAS No. 146364-05-8](/img/structure/B118246.png)
4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene, commonly known as FTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTH is a polycyclic aromatic compound that has been synthesized using various methods, including the Pictet-Spengler reaction, and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of FTH is not fully understood, but it is believed to work by binding to specific target proteins and modulating their activity. FTH has been shown to selectively bind to certain proteins, including tubulin and tau, which are involved in the regulation of cell division and the formation of neurofibrillary tangles, respectively. FTH has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain.
Effets Biochimiques Et Physiologiques
FTH has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. FTH has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FTH has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, FTH has been shown to have neuroprotective effects by preventing the formation of neurofibrillary tangles and reducing oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of FTH is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, FTH has shown promising results in various scientific research applications, making it a potentially valuable tool for researchers in various fields. However, one of the limitations of FTH is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of FTH, including the development of more efficient synthesis methods, the exploration of its potential applications in organic electronics, and the further investigation of its mechanism of action. Additionally, further studies are needed to determine the potential toxicity of FTH and its suitability for use in various applications.
Méthodes De Synthèse
The synthesis of FTH involves the reaction of tryptamine with a fluorinated aldehyde or ketone in the presence of an acid catalyst. One of the most commonly used methods for the synthesis of FTH is the Pictet-Spengler reaction, which involves the condensation of tryptamine with a fluorinated aldehyde or ketone in the presence of a Lewis acid catalyst.
Applications De Recherche Scientifique
FTH has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, FTH has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. FTH has also been studied for its potential applications in materials science, where it has been used as a building block for the synthesis of various functional materials. Additionally, FTH has shown potential as an organic electronic material due to its unique electronic properties.
Propriétés
Numéro CAS |
146364-05-8 |
|---|---|
Nom du produit |
4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene |
Formule moléculaire |
C16H14FN |
Poids moléculaire |
239.29 g/mol |
Nom IUPAC |
4-fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene |
InChI |
InChI=1S/C16H14FN/c17-11-6-5-10-7-16-13-4-2-1-3-12(13)15(9-18-16)14(10)8-11/h1-6,8,15-16,18H,7,9H2 |
Clé InChI |
WSTMLPIHCJDBFV-UHFFFAOYSA-N |
SMILES |
C1C2C3=CC=CC=C3C(CN2)C4=C1C=CC(=C4)F |
SMILES canonique |
C1C2C3=CC=CC=C3C(CN2)C4=C1C=CC(=C4)F |
Synonymes |
3-fluoro-10,5-(iminomethano)-10,11-dihydro-5H-dibenzo(a,d)cycloheptene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



